1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone
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Overview
Description
Preparation Methods
The synthesis of 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(6-chloro-5-fluoro-2-benzofuranyl)Ethanone can be compared with other benzofuran derivatives, such as:
- 2-Butylbenzofuran-3-yl (4-hydroxyphenyl)ketone
- 5,7-dibromo-2-benzofuranyl (3,5-dimethyl-1-piperidinyl)methanone
- (2S,3S)-2,3-dihydro-3-hydroxymethyl-2-(4-hydroxyphenyl)-5-(E)-propenylbenzofuran These compounds share a similar benzofuran core but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct properties and potential uses.
Properties
Molecular Formula |
C10H6ClFO2 |
---|---|
Molecular Weight |
212.60 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H6ClFO2/c1-5(13)9-3-6-2-8(12)7(11)4-10(6)14-9/h2-4H,1H3 |
InChI Key |
VAOQPFNVGMNFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC(=C(C=C2O1)Cl)F |
Origin of Product |
United States |
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